Product packaging for Omidenepag isopropyl(Cat. No.:CAS No. 1187451-19-9)

Omidenepag isopropyl

Cat. No.: B609746
CAS No.: 1187451-19-9
M. Wt: 520.6 g/mol
InChI Key: VIQCWEGEHRBLAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Omidenepag isopropyl (DE-117) is a novel, non-prostaglandin, selective E-prostanoid subtype 2 (EP2) receptor agonist used in ophthalmic research . It is a prodrug that is rapidly hydrolyzed during corneal penetration to its active metabolite, omidenepag (OMD) . OMD demonstrates high affinity (Ki = 3.6 nM) and potent agonistic activity (EC50 = 8.3 nM) at the EP2 receptor, with no significant effects on other prostanoid receptors like FP, which is associated with side effects like prostaglandin-associated periorbitopathy . Its primary research value lies in its unique mechanism for reducing intraocular pressure (IOP). Upon binding to the Gs-protein-coupled EP2 receptor in ocular tissues such as the trabecular meshwork and ciliary body, it activates adenylyl cyclase, increasing intracellular cyclic adenosine monophosphate (cAMP) levels . This signaling cascade is believed to reduce outflow resistance, enhancing aqueous humor drainage through both the conventional trabecular and unconventional uveoscleral pathways . This mechanism is distinct from first-line FP receptor agonists and provides a valuable tool for studying aqueous humor dynamics and alternative IOP-lowering strategies . Clinical studies have shown its IOP-lowering efficacy is non-inferior to latanoprost, making it a compelling subject for comparative pharmacological studies and research into treatments for patients with inadequate response to existing therapies . Key research areas include its pharmacological profile, its effects in various glaucoma models, and its potential side effects, such as conjunctival hyperemia and cystoid macular edema in pseudophakic models . This product is strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H28N6O4S B609746 Omidenepag isopropyl CAS No. 1187451-19-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

propan-2-yl 2-[[6-[[(4-pyrazol-1-ylphenyl)methyl-pyridin-3-ylsulfonylamino]methyl]pyridin-2-yl]amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C26H28N6O4S/c1-20(2)36-26(33)17-28-25-8-3-6-22(30-25)19-31(37(34,35)24-7-4-13-27-16-24)18-21-9-11-23(12-10-21)32-15-5-14-29-32/h3-16,20H,17-19H2,1-2H3,(H,28,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIQCWEGEHRBLAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)CNC1=CC=CC(=N1)CN(CC2=CC=C(C=C2)N3C=CC=N3)S(=O)(=O)C4=CN=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N6O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001106409
Record name N-[6-[[[[4-(1H-Pyrazol-1-yl)phenyl]methyl](3-pyridinylsulfonyl)amino]methyl]-2-pyridinyl]glycine 1-methylethyl ester
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Molecular Weight

520.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Practically insoluble
Record name Omidenepag isopropyl
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CAS No.

1187451-19-9
Record name N-[6-[[[[4-(1H-Pyrazol-1-yl)phenyl]methyl](3-pyridinylsulfonyl)amino]methyl]-2-pyridinyl]glycine 1-methylethyl ester
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Record name Omidenepag isopropyl [USAN]
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Record name Omidenepag isopropyl
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15071
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Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name N-[6-[[[[4-(1H-Pyrazol-1-yl)phenyl]methyl](3-pyridinylsulfonyl)amino]methyl]-2-pyridinyl]glycine 1-methylethyl ester
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Record name OMIDENEPAG ISOPROPYL
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Molecular and Cellular Pharmacodynamics of Omidenepag Isopropyl

Selective Prostanoid EP2 Receptor Agonism

The pharmacological activity of omidenepag (B609745) is characterized by its high selectivity and potent agonism at the human prostanoid EP2 receptor. arvojournals.org In contrast, the prodrug form, omidenepag isopropyl, exhibits weak or no significant binding affinity to prostanoid receptors. nih.govdrugbank.com

In vitro studies utilizing human recombinant prostanoid receptors have demonstrated that omidenepag binds with high affinity and selectivity to the EP2 receptor. arvojournals.org It shows negligible binding affinity for other prostanoid receptors, including EP1, EP3, EP4, FP, DP, and IP receptors. arvojournals.orgarvojournals.org The binding affinity (Ki) and agonistic activity (EC50) have been quantified, highlighting its potency at the EP2 receptor. nih.govarvojournals.org this compound, the ester prodrug, shows only weak affinity for EP1, EP2, and FP receptors, and its agonistic activity was not demonstrated in functional assays. arvojournals.org

Table 1: In Vitro Receptor Profile of Omidenepag (Active Metabolite)

Receptor Binding Affinity (Ki) Agonistic Activity (EC50)
EP2 3.6 nM 8.3 nM

| Other Prostanoid Receptors (EP1, FP, etc.) | No significant binding | No detectable effects |

Data sourced from multiple in vitro studies. tandfonline.comnih.govarvojournals.org

Omidenepag’s mechanism of action is distinctly different from that of prostaglandin (B15479496) F2α (PGF2α) analogues, such as latanoprost (B1674536), which are common first-line treatments for glaucoma. nih.govpatsnap.com PGF2α analogues primarily target the F-prostanoid (FP) receptor. nih.govtandfonline.com In contrast, omidenepag has no measurable binding affinity or functional effect at the FP receptor. tandfonline.comiu.eduarvojournals.org

This pharmacological distinction is significant because the signaling pathways initiated by EP2 and FP receptors differ. FP receptor agonists typically stimulate Gq-protein-mediated pathways, which increase intracellular calcium concentrations. nih.gov Conversely, omidenepag's activation of the EP2 receptor utilizes a Gs-protein-mediated pathway. nih.gov This fundamental difference in receptor targets and signaling cascades separates omidenepag from the class of PGF2α analogues. arvojournals.org

Intracellular Signaling Pathways Modulated by Omidenepag

Activation of the EP2 receptor by omidenepag initiates specific intracellular signaling cascades that ultimately influence aqueous humor dynamics.

The prostanoid EP2 receptor is a Gs-protein-coupled receptor. nih.gov The binding of an agonist like omidenepag stimulates the Gs-protein, leading to the activation of adenylyl cyclase. This enzyme then catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). nih.govpatsnap.com Consequently, the primary intracellular signal modulated by omidenepag is an elevation in the levels of cAMP. nih.govdrugbank.compatsnap.com This increase in intracellular cAMP is a key step in mediating the drug's effects on ocular tissues. nih.govresearchgate.net

The rise in intracellular cAMP triggers further downstream signaling events. Elevated cAMP can activate Protein Kinase A (PKA), which in turn phosphorylates various target proteins. mdpi.comacs.org This cascade can lead to the relaxation of cells within the trabecular meshwork and ciliary muscle. drugbank.compatsnap.com Additionally, EP2 receptor activation and the subsequent signaling may down-regulate the expression of profibrotic cytokines like transforming growth factor-β2 (TGF-β2), which can reduce the accumulation of extracellular matrix components such as collagen and fibronectin in the trabecular meshwork. mdpi.com

Mechanisms of Aqueous Humor Outflow Enhancement

The molecular and cellular events triggered by omidenepag culminate in a reduction of intraocular pressure by enhancing the outflow of aqueous humor. drugbank.com Unlike FP receptor agonists that primarily increase outflow through the uveoscleral pathway, omidenepag has a dual mechanism of action. nih.govtandfonline.com

Studies in laser-induced ocular hypertensive monkeys have demonstrated that omidenepag significantly increases aqueous humor outflow through both the conventional (trabecular) and the uveoscleral pathways. nih.govsci-hub.se Treatment with omidenepag resulted in a significant increase in both the trabecular outflow facility and uveoscleral outflow. nih.govsci-hub.se This dual enhancement is a direct result of EP2 receptor stimulation in the trabecular meshwork and ciliary body. nih.govarvojournals.org The cAMP-mediated signaling cascades are thought to induce relaxation of the trabecular meshwork and ciliary muscle cells, which increases the facility of both outflow routes. drugbank.commdpi.com

Trabecular Outflow Pathway Facilitation

Omidenepag enhances aqueous humor outflow through the conventional or trabecular pathway. tandfonline.comiu.eduresearchgate.net This pathway, responsible for the drainage of the majority of aqueous humor, involves the trabecular meshwork (TM) and Schlemm's canal. nih.gov The activation of EP2 receptors located in the trabecular meshwork is central to this mechanism. nih.govnih.gov This activation stimulates Gs-protein-mediated elevations in intracellular cyclic adenosine monophosphate (cAMP) levels. patsnap.comnih.gov Increased cAMP can lead to the relaxation of the trabecular meshwork and ciliary muscle, which in turn increases the outflow of aqueous humor. patsnap.com

Preclinical research has quantified the effect of omidenepag on this pathway. In a study involving monkeys with laser-induced ocular hypertension, a one-week treatment with a 0.002% this compound ophthalmic solution resulted in a statistically significant 71% increase in the aqueous outflow facility, which represents the conventional, pressure-dependent trabecular outflow. nih.gov This demonstrates a direct and substantial impact on the primary drainage route for aqueous humor.

Uveoscleral Outflow Pathway Facilitation

In addition to its effects on the trabecular pathway, omidenepag also significantly increases aqueous humor drainage via the uveoscleral outflow pathway. patsnap.complos.orgiu.edu This dual mechanism of action is a distinguishing feature compared to prostaglandin F2α analogues, which primarily enhance uveoscleral outflow. patsnap.comnih.goviu.edu The uveoscleral pathway involves the flow of aqueous humor through the ciliary muscle and suprachoroidal space.

The mechanism for enhancing uveoscleral outflow involves the activation of matrix metalloproteinases (MMPs), which leads to the degradation and remodeling of the extracellular matrix of the ciliary body. iu.eduresearchgate.netnih.gov This remodeling creates larger inter-muscular spaces, facilitating the egress of aqueous humor from the eye. researchgate.net The same preclinical study in monkeys that demonstrated increased trabecular outflow also reported a significant 176% increase in uveoscleral outflow following treatment with 0.002% this compound. nih.gov

Outflow Pathway% Increase vs. Vehicle (Mean ± SEM)Statistical Significance
Trabecular Outflow Facility 71%p < 0.05
Uveoscleral Outflow 176%p < 0.05

Table 2: Effect of 0.002% this compound on Aqueous Humor Outflow in Ocular Hypertensive Monkey Eyes nih.gov

Modulation of Trabecular Meshwork Cell Fibrosis and Schlemm's Canal Endothelial Cell Permeability

The IOP-lowering effect of omidenepag through the conventional pathway is further explained by its actions at the cellular level, specifically its modulation of trabecular meshwork (TM) cell fibrosis and Schlemm's canal endothelial (SCE) cell permeability. nih.govconfederationcollege.ca

Fibrosis of the trabecular meshwork is a condition that increases resistance to aqueous humor outflow, leading to elevated IOP. mdpi.com Research has shown that omidenepag can counteract fibrotic processes in TM cells. In studies using human trabecular meshwork (HTM) cells, omidenepag was found to inhibit changes induced by transforming growth factor-β2 (TGF-β2), a key mediator of fibrosis. confederationcollege.ca Specifically, omidenepag significantly inhibited the TGF-β2-induced expression of mRNA and proteins related to cytoskeletal and extracellular matrix remodeling in a dose-dependent manner. confederationcollege.ca Further studies demonstrated that this compound can decrease the upregulation of fibrotic markers such as collagen type I alpha 1 chain (COL1A1) in HTM cells subjected to oxidative stress. nih.gov

Preclinical Investigations of Omidenepag Isopropyl

In Vitro Pharmacological Characterization

Receptor Selectivity Assays

In vitro studies were conducted to determine the binding and functional activity of omidenepag (B609745) isopropyl and its active metabolite, omidenepag, at various human recombinant prostanoid receptors. nih.govarvojournals.org

Binding Affinity: Omidenepag demonstrated a high and selective binding affinity for the EP2 receptor. sci-hub.setandfonline.com Its binding affinity (Ki) for the EP2 receptor was measured at 3.6 nM. nih.govsci-hub.setandfonline.com In contrast, it showed weak or no significant binding to other prostanoid receptors, including DP1-2, EP1, EP3, EP4, FP, and IP receptors. nih.govarvojournals.org The prodrug, omidenepag isopropyl, displayed weak binding affinity for EP1, EP2, and FP receptors. medchemexpress.com

Functional Agonist Activity: Functional assays confirmed that omidenepag is a potent and selective agonist at the EP2 receptor, with an EC50 value of 8.3 nM. nih.govsci-hub.setandfonline.com Despite the weak binding of the prodrug this compound to the EP1 receptor, no functional agonistic activity was observed for this receptor. nih.govarvojournals.org

Table 1: In Vitro Receptor Selectivity of Omidenepag

Compound Receptor Binding Affinity (Ki, nM) Agonist Activity (EC50, nM)
Omidenepag EP2 3.6 nih.govsci-hub.setandfonline.com 8.3 nih.govsci-hub.setandfonline.com
Other Prostanoid Receptors >6000 nih.gov No detectable effects nih.govsci-hub.se
This compound EP1 Weak nih.govarvojournals.org Not demonstrated nih.govarvojournals.org
EP2, FP Weak medchemexpress.com Not applicable

Functional Assays in Ocular Tissue Cultures

Functional assays using human trabecular meshwork (HTM) cells have been employed to investigate the cellular effects of omidenepag. mdpi.com The compound has been shown to modulate the expression of genes involved in extracellular matrix remodeling, which is a key process in the regulation of aqueous humor outflow. iu.edu Specifically, prostanoid EP2 receptor agonists like omidenepag can upregulate matrix metalloproteinases (MMPs), which help to degrade the extracellular matrix of the ciliary body, thereby increasing the outflow of aqueous humor. iu.edu Studies using TGF-β2-treated HTM cells, an in vitro model for glaucoma, have indicated that omidenepag can modulate the physical properties and permeability of these cells. mdpi.com

In Vivo Ocular Hypotensive Efficacy in Animal Models

Studies in Normotensive Ocular Models (e.g., rabbits, dogs, monkeys)

Topical administration of this compound has demonstrated a significant and dose-dependent reduction in intraocular pressure (IOP) in various normotensive animal models. arvojournals.orgtandfonline.comiu.edu

Rabbits: A single topical administration of this compound solution (0.001%) resulted in a significant IOP reduction. sci-hub.se

Dogs: this compound also effectively lowered IOP in normotensive dogs. arvojournals.orgtandfonline.com

Monkeys: In ocular normotensive cynomolgus monkeys, this compound at concentrations of 0.0001%, 0.001%, and 0.01% produced mean maximal IOP reductions of 2.4 ± 0.6 mm Hg, 7.6 ± 1.7 mm Hg, and 13.3 ± 1.2 mm Hg, respectively. arvojournals.org The duration of the IOP-lowering effect for the 0.001% and 0.01% concentrations lasted for more than 24 hours. arvojournals.org

Table 2: Maximal IOP Reduction in Normotensive Monkeys

This compound Concentration Mean Maximal IOP Reduction (mm Hg)
0.0001% 2.4 ± 0.6 arvojournals.org
0.001% 7.6 ± 1.7 arvojournals.org
0.01% 13.3 ± 1.2 arvojournals.org

Studies in Ocular Hypertensive Animal Models (e.g., laser-induced ocular hypertension in monkeys)

The efficacy of this compound in lowering IOP has also been confirmed in animal models of ocular hypertension. arvojournals.orgtandfonline.comiu.edu In cynomolgus monkeys with laser-induced ocular hypertension, a single topical dose of 0.01% this compound significantly decreased IOP at all measured time points over a 6-hour period. arvojournals.org The maximal IOP reduction observed was 19.9 ± 3.0 mm Hg. arvojournals.org In the same model, treatment with 0.002% this compound for seven days led to significant increases in both the conventional (trabecular) and uveoscleral outflow of aqueous humor. sci-hub.semdpi.com

Preclinical Safety and Ocular Tolerability Assessments

Preclinical studies have indicated that this compound is generally well-tolerated in animal models. arvojournals.org In a 39-week study in monkeys, no significant toxic findings attributable to the ocular instillation of this compound were observed at a concentration of 0.01%. fda.gov.tw Although a significant increase in corneal thickness was noted in the treated eyes of female animals, a similar finding was also present in the untreated eyes, and no structural changes to the cornea were identified upon histopathological examination. fda.gov.tw Furthermore, despite the potent IOP-lowering effect, this compound did not cause significant adverse effects on retinal function as measured by electroretinography, nor did it lead to any histopathological changes in ocular tissues. arvojournals.org The high selectivity of its active metabolite, omidenepag, for the EP2 receptor is believed to contribute to its favorable tolerability profile. arvojournals.org

Clinical Development Program and Efficacy Outcomes of Omidenepag Isopropyl

Phase I Clinical Studies

Phase I studies are the initial step in clinical development, primarily designed to assess the safety, tolerability, and pharmacokinetic profile of a new drug in a small group of healthy volunteers.

Pharmacokinetic Profiles in Healthy Volunteers

Early-phase clinical investigations in healthy volunteers have been crucial in understanding the pharmacokinetic properties of omidenepag (B609745) isopropyl. Following topical administration, omidenepag isopropyl, a prodrug, is rapidly hydrolyzed by esterases in the cornea to its active metabolite, omidenepag. eyewiki.orgdovepress.com

A Phase I study involving 14 healthy male volunteers (seven Japanese and seven Caucasian) evaluated the pharmacokinetics of a 0.0025% this compound ophthalmic solution administered once daily for seven days. arvojournals.org The results indicated that the plasma concentration profiles of the active metabolite, omidenepag, were similar on days 1, 3, and 7 in both ethnic groups. arvojournals.org

Key pharmacokinetic parameters on day 7 are summarized in the table below:

ParameterJapanese Subjects (mean ± SD)Caucasian Subjects (mean ± SD)
Cmax (pg/mL) 37.53 ± 15.5233.31 ± 11.81
Tmax (hours) 0.20 ± 0.080.18 ± 0.09
AUCinf (pg*h/mL) 24.49 ± 6.4320.02 ± 4.81
T1/2 (hours) 0.49 ± 0.070.53 ± 0.09

Data from a Phase I study of this compound 0.0025% ophthalmic solution. arvojournals.org

The study found no significant differences in pharmacokinetic parameters between Japanese and Caucasian subjects after repeated dosing. arvojournals.org The active metabolite, omidenepag, was rapidly absorbed, reaching maximum plasma concentration (Cmax) in approximately 10-15 minutes (Tmax). dovepress.com It also had a short plasma half-life (T1/2) of about 30 minutes, with plasma concentrations falling below the limit of quantification four hours after administration. dovepress.comarvojournals.org There was no evidence of systemic accumulation of omidenepag after seven days of repeated dosing. arvojournals.orgdrugbank.com

Initial Intraocular Pressure Lowering Effects in Healthy Eyes

The same Phase I study also provided initial insights into the IOP-lowering effects of this compound in healthy volunteers. A mean IOP reduction of 4-5 mmHg was observed by day 3 and was sustained through day 7 of once-daily dosing with the 0.0025% ophthalmic solution. tandfonline.comresearchgate.net

After seven days of dosing, the mean diurnal IOP reduction was 4.92 ± 1.37 mmHg in Japanese subjects and 5.41 ± 1.67 mmHg in Caucasian subjects, demonstrating a good IOP-lowering effect in healthy eyes. arvojournals.org

Phase II Clinical Studies

Following the promising results from Phase I, Phase II studies were designed to evaluate the efficacy and safety of this compound in a larger group of patients with primary open-angle glaucoma or ocular hypertension.

Dose-Finding Investigations and Efficacy Characterization

A series of three randomized, controlled, multicenter Phase II dose-finding studies were conducted in the United States and Japan, involving a total of 338 patients. tandfonline.comnih.gov These studies evaluated seven different concentrations of this compound (ranging from 0.0003% to 0.003%) administered once daily, with latanoprost (B1674536) or placebo as controls. nih.goviu.edu

The key findings from these dose-finding studies include:

A dose-dependent increase in IOP-lowering effects was observed for concentrations from 0.0003% to 0.002%. nih.gov

this compound 0.002% and 0.0025% produced clinically significant mean diurnal IOP reductions from baseline that were comparable to those achieved with latanoprost and superior to placebo. tandfonline.comnih.gov

The maximum IOP reduction was achieved by week 1 and remained stable for up to 3 months. nih.gov

Based on these findings, the 0.002% concentration was identified as the optimal dose for further clinical development, offering a favorable balance of efficacy and tolerability. nih.goviu.edu

Efficacy of Once-Daily Versus Twice-Daily Regimens

An additional Phase II study (SPECTRUM 6) was conducted in the United States to compare the efficacy of 0.002% this compound administered once daily versus twice daily in 98 patients with primary open-angle glaucoma or ocular hypertension. tandfonline.comiu.edu

The results of this 6-week, double-masked trial are summarized below:

Dosing RegimenBaseline IOP (mean ± SD)IOP at 6 Weeks (mean ± SD)
Once Daily 24.6 ± 1.9 mmHg18.37 ± 0.41 mmHg
Twice Daily 25.4 ± 2.9 mmHg17.77 ± 0.43 mmHg

Data from the SPECTRUM 6 Phase II study. tandfonline.comiu.edu

Both once-daily and twice-daily regimens significantly lowered IOP from baseline. tandfonline.comiu.edu While the twice-daily dosing arm achieved a slightly lower IOP at all measured time points, the difference was not statistically significant. aao.org However, adverse events were more frequent in the twice-daily group. aao.org Consequently, the once-daily dosing regimen of this compound 0.002% was confirmed as the optimal frequency for Phase III clinical development. tandfonline.comiu.edu

Phase III Clinical Studies

Phase III studies are large-scale, pivotal trials designed to confirm the efficacy and safety of a drug in a larger, more diverse patient population, often comparing it to the current standard of care. The clinical development program for this compound included several key Phase III trials.

The AYAME study , a non-inferiority trial conducted in Japan, randomized 190 patients with primary open-angle glaucoma or ocular hypertension to receive either this compound 0.002% or latanoprost 0.005%, both dosed once daily for 4 weeks. tandfonline.com Both treatments significantly lowered IOP from baseline by approximately 6 mmHg. tandfonline.com While latanoprost showed a statistically significant greater IOP reduction of 0.63 mmHg, this compound was demonstrated to be non-inferior. tandfonline.com

The FUJI study , another Phase III trial in Japan, evaluated the efficacy of this compound 0.002% in patients who were non- or low-responders to latanoprost. sci-hub.setandfonline.com In these patients, switching to this compound resulted in a clinically significant mean diurnal IOP reduction of -2.99 mmHg at week 4. sci-hub.se

The RENGE study was a long-term, open-label Phase III study in Japan that assessed the efficacy of this compound 0.002% over 12 months. sci-hub.se A 6-month interim analysis showed significant IOP reductions in patients with both high (≥22 mmHg to <34 mmHg) and low (≥16 to <22 mmHg) baseline IOPs. sci-hub.se

In the United States, the SPECTRUM 3 and SPECTRUM 4 studies were two Phase III, randomized, double-masked, non-inferiority trials comparing once-daily this compound 0.002% to twice-daily timolol (B1209231) 0.5% in patients with glaucoma or ocular hypertension. nih.govsanten.com The primary objective was to demonstrate the non-inferiority of this compound to timolol in reducing IOP over 3 months. nih.govsanten.com SPECTRUM 4 successfully demonstrated the non-inferiority of this compound to timolol. nih.gov The IOP-lowering effect of this compound was consistent across both studies, with a reduction range of -5.3 to -5.9 mmHg. nih.gov SPECTRUM 3 also included a 9-month open-label extension, which showed that the efficacy of this compound was maintained for up to 12 months. nih.gov

The PEONY study , a Phase III trial conducted in several Asian countries, also compared this compound 0.002% to latanoprost 0.005% in 370 subjects. dovepress.com After 3 months, the mean diurnal IOP was reduced by 7.1 mmHg (28.8%) with this compound and 7.8 mmHg (31.3%) with latanoprost, confirming the non-inferiority of this compound. dovepress.com

The following table summarizes the IOP reduction observed in key Phase III studies:

StudyComparatorDurationMean IOP Reduction with this compound
AYAME Latanoprost 0.005%4 Weeks~6 mmHg
FUJI N/A (Latanoprost non/low-responders)4 Weeks-2.99 mmHg
RENGE (6-month interim) N/A (Open-label)6 Months-4.9 mmHg (high baseline IOP), -2.4 mmHg (low baseline IOP)
SPECTRUM 4 & 3 Timolol 0.5%3 Months-5.3 to -5.9 mmHg
PEONY Latanoprost 0.005%3 Months-7.1 mmHg (28.8%)

Data compiled from multiple Phase III clinical trials. sci-hub.setandfonline.comnih.govdovepress.com

Non-Inferiority Trials Against Active Comparators (e.g., Latanoprost, Timolol)

Key phase 3 clinical trials have been designed to compare the IOP-lowering effect of this compound to established first-line therapies, such as the prostaglandin (B15479496) F2α analog latanoprost and the beta-blocker timolol.

AYAME Study Findings and Analysis

The AYAME study was a phase 3, randomized, investigator-masked, active-controlled, parallel-group, non-inferiority study conducted in Japan. researchgate.net It aimed to compare the efficacy and safety of this compound 0.002% with latanoprost 0.005% in patients with primary open-angle glaucoma (POAG) or ocular hypertension (OHT). researchgate.netdovepress.com After a washout period, 190 eligible patients were randomized to receive either this compound or latanoprost once daily for four weeks. researchgate.nettandfonline.com

The primary endpoint was the change from baseline in mean diurnal IOP at week 4. The results demonstrated that this compound was non-inferior to latanoprost in reducing IOP. sci-hub.se Both treatments significantly lowered IOP from baseline by approximately 6 mmHg. tandfonline.com A small, statistically significant difference of 0.63 mmHg favoring latanoprost was observed. tandfonline.com

Table 1: Key Findings of the AYAME Study

ParameterThis compound 0.002%Latanoprost 0.005%
Number of Patients 9595
Baseline Mean Diurnal IOP ~23.8 mmHg sci-hub.se~23.4 mmHg sci-hub.se
Mean IOP Reduction at Week 4 ~6 mmHg tandfonline.com~6 mmHg tandfonline.com
Between-Group Difference (95% CI) 0.63 mmHg (0.01, 1.26) sci-hub.se
Non-inferiority Margin 1.5 mmHg sci-hub.se

Data sourced from multiple studies.

PEONY Trial Results

The PEONY study was another phase 3 clinical trial that evaluated the efficacy and safety of this compound 0.002%. dovepress.com This study was conducted in Singapore, Taiwan, South Korea, and India in patients with glaucoma or ocular hypertension. sci-hub.se

SPECTRUM 3 and 4 Study Designs

The SPECTRUM program included two pivotal phase 3, randomized, double-masked, active-controlled, parallel-group, multicenter trials, SPECTRUM 3 (NCT03691649) and SPECTRUM 4 (NCT03691662), conducted in the United States. santen.combiospace.comfda.gov These studies were designed to assess the efficacy and safety of this compound 0.002% ophthalmic solution compared to timolol maleate (B1232345) 0.5% ophthalmic solution in patients with glaucoma or OHT. santen.combiospace.com

Both studies enrolled adult patients (approximately 400 in each) and a small number of pediatric patients with glaucoma or OHT. santen.combiospace.com Eligible patients were randomized in a 1:1 ratio to receive either once-daily this compound or twice-daily timolol. santen.combiospace.com

The primary objective for both SPECTRUM 3 and 4 was to demonstrate the non-inferiority of once-daily this compound to twice-daily timolol in reducing IOP after three months. santen.combiospace.com SPECTRUM 3 had a total duration of twelve months, which included a three-month double-masked treatment period followed by a nine-month open-label period. santen.combiospace.com SPECTRUM 4 had a duration of three months. santen.combiospace.com The SPECTRUM 4 and 3 studies assessed the intraocular pressure (IOP)-lowering efficacy and safety of this compound (OMDI) 0.002% versus timolol 0.5% in patients with glaucoma or ocular hypertension (OHT). nih.gov The IOP-lowering range of OMDI remained consistent in SPECTRUM 4 and 3 (-5.6 to -5.9 vs -5.3 to -5.7 mm Hg, respectively); however, timolol efficacy varied (-5.4 to -6.1 vs -6.4 to -7.0 mm Hg, respectively). nih.gov OMDI noninferiority was achieved in SPECTRUM 4. nih.gov

Long-Term Efficacy Assessments (e.g., RENGE Study)

The RENGE study (NCT02822729) was a phase 3, open-label, single-arm study in Japan designed to evaluate the long-term efficacy of this compound 0.002% as both a monotherapy and in combination with timolol. dovepress.comguidetopharmacology.org The study enrolled patients with POAG or OHT. dovepress.com The 12-month data from SPECTRUM 3 also suggest OMDI may have long-term benefits in patients with glaucoma or OHT. nih.gov

Efficacy in Specific Patient Populations

Primary Open-Angle Glaucoma (POAG)

This compound has demonstrated efficacy in lowering IOP in patients with primary open-angle glaucoma. dovepress.comnih.gov Clinical trials have consistently included patients with POAG, and the results have shown significant reductions in IOP. researchgate.netnih.gov The AYAME, SPECTRUM 3, and SPECTRUM 4 studies all included patients with POAG and demonstrated the IOP-lowering capabilities of this compound in this population. researchgate.nettandfonline.comnih.gov

Ocular Hypertension (OHT)

This compound has been extensively evaluated in clinical trials for its efficacy in reducing intraocular pressure (IOP) in patients with ocular hypertension (OHT), often grouped with primary open-angle glaucoma (POAG) patients.

Multiple phase III clinical trials have established the IOP-lowering effect of 0.002% this compound administered once daily. The AYAME study, a phase III non-inferiority trial in Japan, compared this compound with latanoprost 0.005% in patients with POAG or OHT. After 4 weeks, the mean diurnal IOP in the this compound group was significantly reduced by 5.93 mmHg from a baseline of 23.78 mmHg, which corresponds to a 24.9% reduction. dovepress.com In the comparator group, latanoprost reduced the mean diurnal IOP by 6.56 mmHg from a baseline of 23.40 mmHg (a 28.0% reduction). dovepress.com The difference in mean diurnal IOP reduction between the two groups was 0.63 mmHg, confirming the non-inferiority of this compound to latanoprost. dovepress.comsci-hub.se

The RENGE study, another phase III trial in Japan, demonstrated the long-term efficacy of this compound over 12 months in patients with open-angle glaucoma and OHT. dovepress.comsci-hub.se In a cohort of patients with a high baseline diurnal IOP (22–34 mmHg), this compound monotherapy resulted in a significant and sustained IOP reduction. sci-hub.se The mean baseline IOP in this group was 24.1 mmHg, and the reduction was 5.9 mmHg at week 2 and 4.9 mmHg at week 24. sci-hub.se

Further evidence comes from the SPECTRUM clinical trial program in the United States. The SPECTRUM 4 and SPECTRUM 3 studies, both phase 3, randomized, double-masked trials, compared this compound 0.002% to timolol 0.5% in patients with glaucoma or OHT. nih.gov In these studies, the IOP-lowering range for this compound was consistent, demonstrating a reduction of -5.6 to -5.9 mmHg in SPECTRUM 4 and -5.3 to -5.7 mmHg in SPECTRUM 3 over a 3-month period. nih.gov this compound's non-inferiority to timolol was established in the SPECTRUM 4 study. nih.gov The efficacy was shown to be maintained for up to 12 months in the SPECTRUM 3 study. nih.gov

The PEONY trial, a Phase III study conducted in four Asian countries, also confirmed the non-inferiority of this compound to latanoprost in patients with OAG or OHT. dovepress.com The study reported a reduction in mean diurnal IOP from baseline to month 3 of 7.1 mmHg (28.8%) for the this compound group. dovepress.com

Table 1: Efficacy of this compound in Ocular Hypertension (OHT) from Key Clinical Trials

Study Comparator Baseline Mean Diurnal IOP (mmHg) IOP Reduction at Study Endpoint Percentage Reduction Duration
AYAME Latanoprost 0.005% 23.78 5.93 mmHg 24.9% 4 Weeks
RENGE (High Baseline) N/A (Monotherapy) 24.1 4.9 mmHg ~20.3% 24 Weeks
SPECTRUM 4 Timolol 0.5% ≥ 22 and ≤ 34 5.6 - 5.9 mmHg Not Reported 3 Months
SPECTRUM 3 Timolol 0.5% ≥ 22 and ≤ 34 5.3 - 5.7 mmHg Not Reported 3 Months
PEONY Latanoprost 0.005% ~24.6 7.1 mmHg 28.8% 3 Months
Normal-Tension Glaucoma (NTG)

The efficacy of this compound has also been assessed in the specific patient population of normal-tension glaucoma (NTG), where lowering IOP is a key therapeutic goal despite baseline pressures being within the statistically normal range.

A retrospective study in Japan involving 54 eyes with NTG demonstrated a significant IOP reduction with this compound treatment. eyewiki.orgtandfonline.com The mean baseline IOP was 15.7 mmHg, which was reduced to a mean of 13.6 mmHg after 3 to 4 months of once-daily administration of 0.002% this compound. tandfonline.com This represents a statistically significant lowering of IOP in this patient group. eyewiki.orgtandfonline.com However, it was noted that 11 of the 54 patients were considered non-responders, defined by an IOP reduction of less than 10% from baseline. tandfonline.comtandfonline.com

More recently, a phase 4 clinical trial in Korea evaluated the use of this compound 0.002% in newly diagnosed primary open-angle glaucoma patients, including a subgroup with NTG (defined as IOP ≤ 21 mmHg). medscape.com In the NTG subgroup, the mean IOP was significantly reduced from a baseline of 15.79 mmHg to 13.27 mmHg at week 12. medscape.com This highlights the compound's utility for this specific glaucoma subtype.

Table 2: Efficacy of this compound in Normal-Tension Glaucoma (NTG)

Study Type Number of Patients/Eyes Baseline Mean IOP (mmHg) Mean IOP After Treatment (mmHg) Treatment Duration
Retrospective Study 54 eyes 15.7 13.6 3-4 Months
Phase 4 Clinical Trial (NTG Subgroup) 37 (total study) 15.79 13.27 12 Weeks
Latanoprost Non-/Low-Responders (e.g., FUJI Study)

A significant challenge in glaucoma management is the variability in patient response to first-line therapies like prostaglandin F2α analogues. This compound has shown particular promise for patients who are non- or low-responders to latanoprost.

The FUJI study, a multicenter, open-label, phase III trial in Japan, was specifically designed to evaluate the efficacy of this compound in this patient population. sci-hub.seeyewiki.org The study enrolled patients with primary open-angle glaucoma or ocular hypertension who had an insufficient IOP reduction (less than 15%) after at least 8 weeks of treatment with latanoprost. dovepress.com After switching to this compound 0.002% once daily, these patients demonstrated a clinically and statistically significant reduction in mean diurnal IOP. sci-hub.se At week 4, the mean diurnal IOP was reduced from baseline by 2.99 mmHg. sci-hub.se

This finding is clinically significant as it provides a valuable therapeutic alternative for a patient group that is difficult to manage. dovepress.com It suggests that the different mechanism of action of this compound, targeting the EP2 receptor, can effectively lower IOP when the FP receptor pathway targeted by latanoprost is not providing an adequate response. dovepress.com The FUJI study confirmed that this compound was effective and well-tolerated in the short term for these non-/low-responders to latanoprost. dovepress.comeyewiki.org

Table 3: Efficacy of this compound in Latanoprost Non-/Low-Responders (FUJI Study)

Study Number of Patients Patient Population Key Efficacy Outcome
FUJI (NCT02822742) 26 POAG or OHT patients with <15% IOP reduction on Latanoprost Mean diurnal IOP reduction of 2.99 mmHg at 4 weeks after switching to this compound

Diurnal and Nocturnal Intraocular Pressure Control

Effective management of glaucoma requires stable IOP control over a 24-hour period, as fluctuations, particularly nocturnal spikes, can contribute to disease progression. This compound has been studied for its ability to provide both diurnal and nocturnal IOP reduction.

A prospective, open-label study involving 25 patients with untreated primary open-angle glaucoma or ocular hypertension investigated the 24-hour IOP-lowering effect of this compound 0.002% once daily for 4 weeks. nih.govnih.gov IOP was measured every four hours over a 24-hour period. nih.gov

The results demonstrated a stable and significant IOP reduction throughout the entire 24-hour cycle. nih.govresearchgate.net In the sitting position (measured with a Goldmann applanation tonometer), the mean diurnal IOP (9 am, 1 pm, 5 pm) was reduced by 2.8 mmHg from a baseline of 19.1 mmHg. nih.govnih.gov Crucially, the mean nocturnal IOP (9 pm, 1 am, 5 am) was also significantly reduced by 3.3 mmHg from a baseline of 18.2 mmHg. nih.govnih.gov The mean 24-hour IOP reduction was 3.1 mmHg. nih.govnih.gov

Furthermore, when measuring nocturnal IOP in the supine position (using an Icare PRO tonometer), which often reflects a more physiologically relevant state, this compound still produced a significant reduction. nih.govresearchgate.net The baseline nocturnal mean IOP in the supine position was 17.99 mmHg, and treatment resulted in a reduction of 1.78 mmHg. nih.govresearchgate.net This sustained effect during the nocturnal period is a key finding, as some other classes of glaucoma medications, such as beta-blockers, may have a diminished effect at night. nih.gov The study concluded that once-daily this compound provides stable 24-hour IOP control. nih.govresearchgate.net

Table 4: 24-Hour IOP Control with this compound

Measurement Period Position Baseline Mean IOP (mmHg) Mean IOP Reduction (mmHg)
Diurnal Sitting 19.1 2.8
Nocturnal Sitting 18.2 3.3
Nocturnal Supine 17.99 1.78

Clinical Safety and Ocular Tolerability Profile

Ocular Adverse Events

Conjunctival hyperemia, or redness of the eye, is the most frequently reported ocular adverse event associated with the use of omidenepag (B609745) isopropyl. tandfonline.comhsa.gov.sg Clinical studies have shown a range in the incidence of this side effect.

In phase 2 dose-finding studies, concentrations of 0.002% and 0.0025% omidenepag isopropyl resulted in conjunctival hyperemia rates of 14.3% to 27.2%. tandfonline.comiu.edu A phase 3 non-inferiority trial (the AYAME study) comparing 0.002% this compound to 0.005% latanoprost (B1674536) reported a conjunctival hyperemia incidence of 24.5% in the this compound group, compared to 10.4% in the latanoprost group. tandfonline.comnih.gov Another phase 3 trial, the PEONY study, found conjunctival hyperemia in 11.9% of subjects in the this compound group versus 5.4% in the latanoprost group. tandfonline.comdovepress.com

The incidence of conjunctival hyperemia can also vary depending on the patient population and study design. For instance, a phase 3 long-term study in Japanese patients (the RENGE study) reported an incidence of 18.8% in the combined high and low baseline intraocular pressure (IOP) groups. tandfonline.comiu.edu In a retrospective study of patients with normal-tension glaucoma, the incidence was lower, at 5.6%. eyewiki.orgdovepress.com Real-world data from a retrospective analysis in Japan showed an ocular hyperemia rate of 7.6%. d-nb.info

Despite the relatively high frequency, conjunctival hyperemia associated with this compound is generally characterized as mild and reversible. tandfonline.comdovepress.com It is often considered a manageable side effect that does not typically necessitate discontinuation of therapy. dovepress.com

Incidence of Conjunctival Hyperemia in Clinical Trials

Study/Trial This compound Concentration Incidence of Conjunctival Hyperemia Comparator and Incidence (if applicable)
Phase 2 Dose-Finding Studies 0.002% and 0.0025% 14.3% - 27.2% Latanoprost (not specified)
Phase 3 AYAME Study 0.002% 24.5% Latanoprost 0.005% (10.4%)
Phase 3 PEONY Study 0.002% 11.9% Latanoprost 0.005% (5.4%)
Phase 3 RENGE Study 0.002% 18.8% N/A (single arm)
Retrospective NTG Study 0.002% 5.6% N/A
Real-World Analysis (Japan) 0.002% 7.6% N/A

Treatment with this compound has been associated with changes to the cornea, specifically corneal thickening and, to a lesser extent, punctate keratitis.

In a phase 3 non-inferiority trial, corneal thickening was observed in 11.7% of patients treated with this compound, a significantly higher rate than the 1.0% seen in the latanoprost group. iu.edutandfonline.comnih.gov Pooled results from multiple studies indicated that corneal thickening occurred in 5.0% of patients receiving 0.002% this compound. dovepress.com Another study reported central corneal thickening in 2.4% of patients. tandfonline.comiu.edu While the incidence of corneal thickening is notable, the increase in thickness is generally considered mild, often less than 20 µm, which is within the range of normal daily variation. nih.gov

Punctate keratitis, a condition characterized by small, localized inflammation of the cornea, has also been reported. However, its incidence appears to be lower than that of corneal thickening. In one comparative study, punctate keratitis was less common in the this compound group (0%) compared to the latanoprost group (7.3% or 5.2%). iu.edunih.gov General reports of adverse reactions list punctate keratitis as occurring in ≥1% of patients. drugs.com

Incidence of Corneal Changes in Clinical Trials

Adverse Event This compound Incidence Comparator Incidence (if applicable)
Corneal Thickening 11.7% iu.edutandfonline.comnih.gov Latanoprost (1.0%) iu.edutandfonline.comnih.gov
Corneal Thickening (Pooled) 5.0% dovepress.com N/A
Central Corneal Thickening 2.4% tandfonline.comiu.edu N/A
Punctate Keratitis 0% iu.edunih.gov Latanoprost (5.2% - 7.3%) iu.edunih.gov
Punctate Keratitis (General) ≥1% drugs.com N/A

Photophobia, or increased sensitivity to light, is another ocular adverse event associated with this compound.

In phase 2 studies, photophobia was experienced by 10.0% to 14.3% of eyes treated with 0.002% and 0.0025% concentrations of this compound. tandfonline.comiu.edu A phase 1 safety evaluation in healthy subjects reported mild photophobia in two out of fourteen subjects (14.3%). tandfonline.comiu.edu In a larger clinical trial setting, the incidence of photophobia was reported to be 4.3%. eyewiki.org FDA documentation notes an incidence of 5% for photophobia. fda.gov One study documented that a patient discontinued (B1498344) treatment due to photophobia. tandfonline.com

Incidence of Photophobia in Clinical Studies

Study Type This compound Concentration Incidence of Photophobia
Phase 2 Studies 0.002% and 0.0025% 10.0% - 14.3%
Phase 1 Safety Evaluation 0.0025% 14.3%
Clinical Trial Not Specified 4.3%
FDA Data Not Specified 5%

Ocular inflammation, including iritis (inflammation of the iris) and uveitis (inflammation of the uvea), has been reported in patients using this compound.

In the phase 3 RENGE study, iritis was observed in 2.4% of patients. tandfonline.comiu.edu Another report noted that iritis with anterior chamber cells was observed in 0.8% of subjects, while anterior chamber cells alone were identified in 1.4%. dovepress.com Cases of uveitis have also been documented, with one patient discontinuing the medication due to this adverse event. tandfonline.com The patient who developed uveitis experienced mild anterior chamber inflammation which resolved after discontinuing the drug and receiving treatment. tandfonline.com Another patient who developed iritis also saw resolution of symptoms after stopping the medication. tandfonline.com It is suggested that this compound be used with caution in patients with a history of ocular inflammatory diseases like iritis or uveitis. eyewiki.orgmayoclinic.org

Incidence of Iritis and Uveitis

Adverse Event Incidence Notes
Iritis (RENGE Study) 2.4%
Iritis with Anterior Chamber Cells 0.8%
Anterior Chamber Cells 1.4%
Uveitis Case reports, led to discontinuation in one instance. Resolved with discontinuation and treatment.

Macular edema, and specifically cystoid macular edema (CME), is a significant ocular adverse event associated with this compound, particularly in certain patient populations.

The phase 3 RENGE study reported macular edema in 5.9% of the combined patient groups, with all cases occurring in pseudophakic (having an artificial intraocular lens) eyes. tandfonline.comiu.edu Pooled data from multiple clinical trials showed a 4.4% frequency of macular edema/cystoid macular edema. dovepress.com In Japan, phase II and III clinical studies found that macular edema occurred in 5.2% of the study population, with all affected cases being in pseudophakic eyes. nih.gov This has led to the recommendation to use this compound with caution in patients who are aphakic (without a lens) or pseudophakic, or those with an increased risk for developing CME. eyewiki.orgmayoclinic.org While less common, cases of CME have also been reported in phakic eyes (eyes with a natural lens), including a case in a patient with an implantable collamer lens. nih.gov

Incidence of Macular Edema/Cystoid Macular Edema

Study Incidence Patient Population Notes
Phase 3 RENGE Study 5.9% All cases in pseudophakic eyes.
Pooled Clinical Trial Data 4.4%
Phase II/III Studies (Japan) 5.2% All cases in pseudophakic eyes.

Eye pain is another ocular adverse event reported with the use of this compound.

In phase 2 studies, eye pain was experienced by 3.3% to 14.3% of patients using 0.002% and 0.0025% concentrations of this compound. tandfonline.comiu.edu The phase 3 RENGE study reported eye pain in 2.4% of participants. tandfonline.comiu.edu A retrospective study in patients with normal-tension glaucoma found a low incidence of eye pain at 1.9%. iu.edueyewiki.orgdovepress.com FDA documentation lists the incidence of eye pain at 2% and instillation site pain at 3%. fda.gov

Incidence of Eye Pain in Clinical Studies

Study Type This compound Concentration Incidence of Eye Pain
Phase 2 Studies 0.002% and 0.0025% 3.3% - 14.3%
Phase 3 RENGE Study 0.002% 2.4%
Retrospective NTG Study 0.002% 1.9%
FDA Data Not Specified 2% (eye pain), 3% (instillation site pain)

Systemic Safety Observations

Clinical studies have demonstrated a favorable systemic safety profile for this compound. tandfonline.comresearchgate.net In a Phase I study involving healthy Japanese and Caucasian volunteers, the active metabolite, omidenepag, had a short plasma half-life of approximately 30 minutes, and its concentrations were below the limit of quantification four hours after administration. eyewiki.orgarvojournals.org No accumulation of the drug was observed in the plasma after seven days of repeated dosing. arvojournals.org

Comparative Safety Analysis with Prostaglandin (B15479496) F2α Analogues

A key advantage of this compound is its distinct safety profile compared to PGF2α analogues, particularly concerning prostaglandin-associated periorbitopathy (PAP). iu.edutandfonline.comtandfonline.com

Prostaglandin-associated periorbitopathy (PAP) is a collection of side effects associated with the use of PGF2α analogues, including deepening of the upper eyelid sulcus (DUES), periorbital fat loss, ptosis, and eyelid hyperpigmentation. dovepress.comnih.gov These changes are primarily mediated through the FP receptor. tandfonline.com Since this compound is a selective EP2 agonist with no significant activity at the FP receptor, it is not expected to cause PAP. eyewiki.orgtandfonline.comnih.gov

Clinical evidence supports this theoretical advantage. Multiple studies, including long-term trials, have consistently reported an absence of PAP signs in patients treated with this compound. tandfonline.comnih.govhsa.gov.sgiu.eduarvojournals.org This lack of association with PAP is a significant differentiating factor from PGF2α analogues. tandfonline.comtandfonline.comresearchgate.net

The cosmetic side effects commonly seen with PGF2α analogues, such as changes in eyelash growth (hypertrichosis), increased iris pigmentation, and eyelid hyperpigmentation, are also linked to FP receptor activation. eyewiki.orgdovepress.com Preclinical studies in mice showed that omidenepag did not cause eyelash changes. dovepress.com

Clinical trials have corroborated these preclinical findings. Studies have shown that this compound treatment does not lead to increased eyelash growth, iris pigmentation, or eyelid hyperpigmentation. eyewiki.orgtandfonline.comhsa.gov.sgiu.eduarvojournals.org In the PEONY phase III trial, appearance-altering changes like blepharal pigmentation and eyelash growth were reported only in the latanoprost group, not in the this compound group. dovepress.com

Table 1: Comparison of Ocular Side Effects between this compound and Latanoprost (AYAME Study)

Adverse Event This compound (n=94) Latanoprost (n=96)
Conjunctival Hyperemia 24.5% 10.4%
Corneal Thickening 11.7% 1.0%
Punctate Keratitis 0% 5.2%

Data from the 4-week AYAME study comparing this compound 0.002% with latanoprost 0.005%. researchgate.net

Evidence suggests that switching from a PGF2α analogue to this compound can lead to the improvement or resolution of pre-existing PAP. researchgate.netiu.edu

A Japanese case series involving 11 patients with PAP who were switched from various PGF2α analogues to this compound showed improvement in several PAP signs after 6 months. iu.edunih.gov Improvements were noted in deepening of the upper eyelid sulcus (DUES), flattening of lower eyelid bags, ciliary hypertrichosis, and periorbital skin hyperpigmentation. nih.gov

An extension of this study with 12 patients followed for 12 months reported further improvements. tandfonline.comiu.edu After one year, DUES had improved in six patients, flattening of the lower eyelid bags in three, upper eyelid ptosis in two, and eyelid hyperpigmentation in three. tandfonline.comresearchgate.net Notably, all patients who showed improvement in DUES had previously been treated with either bimatoprost (B1667075) or travoprost. tandfonline.comiu.edu

Table 2: Improvement of PAP Signs After Switching to this compound (12-Month Data)

PAP Sign Number of Patients with Improvement (N=12)
Deepening of the Upper Eyelid Sulcus (DUES) 6
Flattening of the Lower Eyelid Bags 3
Upper Eyelid Ptosis 2
Eyelid Hyperpigmentation 3
Ciliary Hypertrichosis 0

Data from a 12-month follow-up study of patients with PAP switched from PGF2α analogues to this compound. researchgate.net

Real World Evidence and Post Marketing Surveillance

Retrospective Analyses of Efficacy and Safety in Clinical Practice

Retrospective analyses of medical records from real-world clinical settings have consistently demonstrated the efficacy and safety of omidenepag (B609745) isopropyl in lowering intraocular pressure (IOP) in patients with glaucoma and ocular hypertension.

A large-scale, multicenter retrospective study in Japan involving 827 patients provided significant real-world data. nih.govnih.gov The study included patients who were treatment-naïve (naïve monotherapy), those who were switched from other medications (switching monotherapy), and those who received omidenepag isopropyl as an add-on to their existing therapy (concomitant therapy). nih.govnih.gov In the naïve monotherapy group, the mean baseline IOP was 16.6 ± 4.2 mmHg. nih.govnih.gov After 12 weeks of treatment, a mean IOP reduction of -2.5 ± 2.9 mmHg was observed. nih.govnih.gov Notably, even in eyes with a baseline IOP of less than 16 mmHg, there was a significant reduction of -1.4 ± 2.0 mmHg at 12 weeks. nih.govnih.gov The study also found that this compound was effective in various types of glaucoma, including primary open-angle glaucoma (POAG), primary angle-closure glaucoma, and secondary glaucoma. nih.govnih.gov When switching from other medications, a further IOP reduction was notably seen in patients who switched from beta-blockers. nih.govnih.gov

Another retrospective study focused on 54 patients with normal-tension glaucoma (NTG). eyewiki.org This study reported a significant IOP reduction from a mean baseline of 15.7 mmHg to 12.0 mmHg after four months of this compound use. eyewiki.org A separate retrospective analysis of treatment discontinuation rates in 233 patients found that treatment failure, defined as discontinuation for any reason, occurred in 20% of patients treated with this compound. iu.edu

A phase 4 clinical trial in Korea involving 50 patients newly diagnosed with primary open-angle glaucoma who had not previously received treatment showed a significant decrease in mean intraocular pressure from 16.19 mm Hg at baseline to 13.55 mm Hg at week 12. medscape.com In the subgroup with normal tension glaucoma, the mean intraocular pressure was reduced from 15.79 mm Hg to 13.27 mm Hg over the same period. medscape.com

Table 1: Summary of Key Retrospective Analyses of this compound

Study Patient Population Key Efficacy Findings
Miki A, et al. (2022) nih.govnih.gov 827 patients with glaucoma and ocular hypertension (naïve, switching, concomitant therapy) Naïve monotherapy: Mean IOP reduction of -2.5 mmHg at 12 weeks. Effective in POAG, angle-closure, and secondary glaucoma.
Inoue K, et al. (2020) eyewiki.org 54 patients with normal-tension glaucoma Mean IOP reduction from 15.7 mmHg to 12.0 mmHg after 4 months.
Korean Phase 4 Trial (2025) medscape.com 50 newly diagnosed POAG patients Mean IOP reduction from 16.19 mmHg to 13.55 mmHg at 12 weeks.

Post-Marketing Observational Studies

Post-marketing observational studies are crucial for confirming the long-term safety and effectiveness of a new drug in a real-world setting. A mandatory, large-scale, non-interventional, prospective observational study was conducted in Japan with a target enrollment of 3,900 patients to evaluate this compound over a 12-month period. aao.orgresearchgate.netnih.govnih.gov

An interim analysis of this study, which included 1,862 patients, provided valuable insights. researchgate.netnih.gov The majority of patients in this analysis had normal-tension glaucoma (62.0%). researchgate.netnih.gov The treatment patterns were varied, with 48.4% on naïve monotherapy, 18.4% on switching monotherapy, and 31.1% on concomitant therapy. researchgate.netnih.gov After 12 months, there was a significant mean IOP reduction of -1.9 ± 2.9 mmHg from baseline across all patients. researchgate.netnih.gov Specifically, the mean IOP change from baseline was -2.7 ± 2.6 mmHg in the naïve monotherapy group, -1.1 ± 2.6 mmHg in the switching monotherapy group, and -1.6 ± 3.1 mmHg in the concomitant therapy group. researchgate.netnih.gov The study confirmed a significant IOP-lowering effect that was maintained over the observation period. aao.orgresearchgate.netnih.gov

Treatment Persistence and Discontinuation Rates

Treatment persistence is a critical factor for the long-term management of chronic conditions like glaucoma. Studies have investigated the persistence and discontinuation rates of this compound in real-world settings.

A retrospective, two-institute study in Japan analyzed 233 patients prescribed this compound. nih.gov The study found that the median persistence time for all patients was 165 days. nih.gov The total persistence rates were reported as 85% at 3 months, 80% at 6 months, and 70% at 12 months. nih.gov In comparison, a separate analysis noted that the median persistence time for patients treated with latanoprost (B1674536) was 188 days. iu.eduresearchgate.net

The same two-institute study reported that 48 out of 233 patients (20.6%) discontinued (B1498344) treatment. nih.gov The primary reason for discontinuation was insufficient IOP-lowering effect, which accounted for 26 cases. nih.gov Other reasons for discontinuation within the first three months included conjunctival hyperemia (10 cases) and visual acuity disturbance (5 cases). nih.gov Another report indicated a discontinuation rate of 22% within the first 3 months, with 11% due to insufficient efficacy. dovepress.comnih.gov

An interim analysis of a large post-marketing observational study in Japan reported a treatment persistence rate of 82.4% at 12 months. researchgate.netnih.gov

Table 2: Treatment Persistence and Discontinuation of this compound

Study Key Findings
Nakakura S, et al. (2021) nih.gov Median persistence time: 165 days. Persistence rates: 85% (3 months), 80% (6 months), 70% (12 months). Discontinuation rate: 20.6%.
Aung T, et al. (2021) iu.eduresearchgate.net Median persistence time for this compound: 165 days. Median persistence time for latanoprost: 188 days.
Nakazawa T, et al. (2022) researchgate.netnih.gov Treatment persistence with this compound was 82.4% at 12 months.

Combination Therapy and Additivity Research

Concomitant Use with Beta-Blockers (e.g., Timolol)

The combination of omidenepag (B609745) isopropyl with beta-blockers, particularly timolol (B1209231), has been investigated in both preclinical and clinical settings, demonstrating significant additive IOP-lowering effects. nih.govnih.gov Timolol primarily functions by reducing the production of aqueous humor. google.com

In animal studies, the concurrent administration of omidenepag isopropyl and timolol in rabbits resulted in an additional IOP-lowering effect throughout the day compared to either drug used as monotherapy. arvojournals.org A particularly significant difference was noted six hours after application. arvojournals.org

Clinical trials in human subjects have substantiated these preclinical findings. The RENGE study, a long-term, open-label Phase 3 trial, evaluated the efficacy of this compound 0.002% as both a monotherapy and in concomitant use with timolol 0.5% in patients with open-angle glaucoma (OAG) or ocular hypertension (OHT). researchgate.netresearchgate.net The results confirmed that the combination therapy led to enhanced and sustained IOP reduction over 52 weeks. dovepress.comnih.govresearchgate.net The SPECTRUM 3 and SPECTRUM 4 Phase 3 trials further established that this compound was non-inferior to timolol, and a long-term analysis showed a sustained IOP reduction of -8.4 mmHg in the group receiving this compound in combination with timolol. drugdocs.comophthalmology360.com

Table 1: Research Findings on Concomitant Use of this compound and Timolol
Study TypeSubjectsKey FindingsReference
Preclinical StudyRabbitsAdditional IOP-lowering effect observed throughout the day compared to monotherapy; statistically significant at 6 hours post-administration. arvojournals.org
Phase 3 Clinical Trial (RENGE Study)Human patients with OAG or OHTConcomitant use with timolol resulted in enhanced and sustained IOP reduction over 52 weeks. dovepress.comnih.govresearchgate.netresearchgate.net
Phase 3 Clinical Trial (SPECTRUM Trials)Human patients with OAG or OHTDemonstrated non-inferiority to timolol. Long-term data showed a mean IOP reduction of -8.4 mmHg for the combination therapy group. drugdocs.comophthalmology360.com

Concomitant Use with Carbonic Anhydrase Inhibitors (e.g., Brinzolamide)

Carbonic anhydrase inhibitors (CAIs) like brinzolamide (B135381) lower IOP by decreasing the secretion of aqueous humor. google.com Preclinical research has explored the additive potential of combining this compound with this class of drugs.

A study in conscious ocular normotensive monkeys investigated the concomitant administration of this compound with several antiglaucoma agents, including the CAI brinzolamide. researchgate.netnih.gov The results showed that the IOP-lowering effect of the co-treatment of this compound and brinzolamide was numerically greater than that of either drug administered alone. arvojournals.org This suggests an additive relationship, providing a basis for further clinical investigation into this combination. researchgate.netnih.gov

Table 2: Research Findings on Concomitant Use of this compound and Brinzolamide
Study TypeSubjectsKey FindingsReference
Preclinical StudyOcular normotensive monkeysThe IOP-lowering effect of the combination was numerically greater than that of either this compound or brinzolamide monotherapy. researchgate.netnih.govarvojournals.org

Concomitant Use with Rho-Associated Coiled-Coil Containing Protein Kinase Inhibitors (e.g., Netarsudil (B609535), Ripasudil)

Rho-associated coiled-coil containing protein kinase (ROCK) inhibitors, such as netarsudil and ripasudil (B1663664), represent a class of glaucoma medication that primarily enhances aqueous humor outflow through the trabecular meshwork by inducing changes in the cytoskeleton of trabecular meshwork cells. researchgate.netmdpi.comeyewiki.org

Preclinical studies in conscious ocular normotensive monkeys have shown that this compound has additive IOP-lowering effects when administered with ROCK inhibitors. researchgate.netnih.gov The concomitant use of this compound with either netarsudil or ripasudil resulted in IOP reduction that was significantly greater than that achieved with any of the drugs used as monotherapy. dovepress.comresearchgate.netnih.gov This enhanced effect is notable because both this compound and ROCK inhibitors act on the trabecular outflow pathway, suggesting they may do so through different molecular mechanisms. researchgate.net

Table 3: Research Findings on Concomitant Use of this compound and ROCK Inhibitors
Study TypeAgent(s)SubjectsKey FindingsReference
Preclinical StudyNetarsudilOcular normotensive monkeysCombination therapy resulted in a significantly greater IOP reduction compared to either drug alone. dovepress.comresearchgate.netnih.govnih.gov
Preclinical StudyRipasudilOcular normotensive monkeysCombination therapy resulted in a significantly greater IOP reduction compared to either drug alone. dovepress.comresearchgate.netnih.govnih.gov

Concomitant Use with Alpha2-Adrenergic Agonists (e.g., Brimonidine)

Alpha2-adrenergic agonists like brimonidine (B1667796) lower IOP through a dual mechanism: they decrease aqueous humor production and also increase uveoscleral outflow. researchgate.netmdpi.com The potential for an additive effect when combined with this compound has been demonstrated in animal models.

In studies involving ocular normotensive monkeys, the combination of this compound and brimonidine produced a greater reduction in IOP compared to monotherapy with either agent. researchgate.netnih.govarvojournals.org This enhanced effect was observed throughout the day, with a statistically significant difference noted at two hours post-administration. arvojournals.org Additive IOP reduction with this combination was also observed in rabbits. nih.gov

Table 4: Research Findings on Concomitant Use of this compound and Brimonidine
Study TypeSubjectsKey FindingsReference
Preclinical StudyOcular normotensive monkeysIOP reduction was greater with combination therapy than with monotherapy, with a significant difference at 2 hours post-administration. researchgate.netnih.govarvojournals.org
Preclinical StudyRabbitsAdditive IOP reduction was noted with the combination therapy. nih.gov

Mechanistic Basis for Additive Intraocular Pressure Lowering Effects

The additive IOP-lowering effects observed when this compound is combined with other classes of antiglaucoma medications stem from their complementary mechanisms of action on aqueous humor dynamics. researchgate.netnih.gov

This compound is unique in that it enhances aqueous humor outflow through both the trabecular (conventional) and uveoscleral (unconventional) pathways by selectively activating the EP2 receptor. dovepress.comeyewiki.orgiu.edu This dual-outflow enhancement provides a comprehensive approach to lowering IOP.

When combined with agents that primarily suppress aqueous humor production, such as beta-blockers (timolol) and carbonic anhydrase inhibitors (brinzolamide), this compound provides an additive effect. researchgate.net This is because the combination targets both sides of the aqueous humor dynamic equation: decreasing inflow and increasing outflow. researchgate.net This comprehensive regulation at all possible locations—inflow, trabecular outflow, and uveoscleral outflow—forms a rational basis for the observed enhanced IOP reduction. researchgate.net

The combination with alpha2-adrenergic agonists like brimonidine also results in an additive effect. researchgate.net While both agents increase uveoscleral outflow, brimonidine also reduces aqueous production, a mechanism distinct from this compound's primary action. researchgate.netmdpi.com

Perhaps most interestingly, this compound also shows additive effects with ROCK inhibitors (netarsudil, ripasudil), even though both drug classes enhance outflow via the trabecular pathway. researchgate.net ROCK inhibitors act by relaxing the trabecular meshwork and increasing its permeability. mdpi.comeyewiki.org The additive effect suggests that while both target the same outflow system, their molecular mechanisms of action are different and complementary. researchgate.net Omidenepag's action on the trabecular meshwork may involve modulating extracellular matrix turnover through matrix metalloproteinases (MMPs), which is a different pathway than that affected by ROCK inhibitors. researchgate.netnih.gov

Pharmacoeconomic and Patient Reported Outcomes Research

Cost-Effectiveness Analyses (if data emerge)researchgate.netresearchgate.net

Currently, there is a lack of published cost-effectiveness analyses specifically evaluating omidenepag (B609745) isopropyl against other intraocular pressure (IOP)-lowering therapies. While the cost of treatment is a recognized factor in the management of glaucoma, formal economic evaluations detailing the cost-utility or cost-benefit of omidenepag isopropyl in comparison to prostaglandin (B15479496) analogues or other classes of glaucoma medications are not yet available in the peer-reviewed literature. bmj.com Future research in this area will be critical to understanding the economic value of this novel therapeutic agent within the broader landscape of glaucoma management.

Health-Related Quality of Life Assessments (if data emerge)

Formal assessments of health-related quality of life (HRQoL) using validated instruments have not been extensively reported in clinical trials of this compound. However, aspects related to patient experience and tolerability, which are key components of HRQoL, have been documented.

Research has indicated that medication persistence with this compound is generally positive. researchgate.net A retrospective study found that the total persistence rates at 3, 6, and 12 months were 85%, 80%, and 70%, respectively. researchgate.net Discontinuation of the drug was primarily due to insufficient IOP-lowering efficacy or adverse effects such as conjunctival hyperemia and visual acuity disturbances. researchgate.net

The impact of side effects on a patient's quality of life is an important consideration. Unlike prostaglandin F2α analogues, this compound does not appear to be associated with prostaglandin-associated periorbitopathy (PAP), a cosmetic side effect that can affect patient adherence and quality of life. tandfonline.comresearchgate.net However, conjunctival hyperemia is a frequently reported adverse event with this compound. tandfonline.comfda.gov The daily self-administration of eye drops can also have a negative impact on the quality of life for patients with glaucoma. fda.gov

While the FDA's review of the New Drug Application for this compound included patient experience data, this was primarily in the form of clinician-reported outcomes rather than patient-reported outcome (PRO) measures. Future studies incorporating validated PRO instruments are needed to formally assess the impact of this compound on patients' health-related quality of life.

Future Research Directions and Unmet Clinical Needs

Long-Term Efficacy and Safety Profile Characterization

Current clinical data on omidenepag (B609745) isopropyl primarily covers short- to medium-term follow-up periods. sci-hub.se While studies like the RENGE phase 3 trial have provided promising 12-month data on its sustained intraocular pressure (IOP)-lowering effect, longer-term studies are crucial. dovepress.comarvojournals.org A retrospective study on patients with normal-tension glaucoma (NTG) showed a significant decrease in IOP that was maintained for up to three years, with a satisfactory safety profile. springermedicine.com However, a notable percentage of patients discontinued (B1498344) treatment for various reasons, highlighting the need for more extensive, prospective long-term data. springermedicine.com

Future research should focus on:

Sustained IOP Control: Evaluating the durability of IOP reduction over several years to ensure long-term disease management.

Visual Field Progression: Assessing the impact of long-term omidenepag isopropyl treatment on slowing or halting visual field loss, the ultimate goal of glaucoma therapy.

Emergence of Late-Onset Adverse Events: Monitoring for any unforeseen side effects that may develop with prolonged use. While short-term studies have not reported prostaglandin-associated periorbitopathy (PAP), which can occur with FP agonists, long-term surveillance is necessary to confirm this favorable safety profile. tandfonline.comiu.edunih.gov

Table 1: Key Long-Term Efficacy and Safety Questions for this compound

Research QuestionRationale
Does the IOP-lowering effect remain stable over 5+ years?To confirm its utility for chronic glaucoma management.
How does it impact the rate of visual field decline long-term?To establish its role in preserving vision.
Are there any cumulative or late-onset adverse effects?To fully characterize its long-term safety profile.

Investigation in Diverse Patient Populations and Glaucoma Subtypes

The efficacy and safety of this compound have been demonstrated in various patient populations, including those with primary open-angle glaucoma (POAG), ocular hypertension (OHT), and normal-tension glaucoma (NTG). arvojournals.orgiu.edueyewiki.org A key advantage of this compound is its effectiveness in patients who are non- or poor responders to latanoprost (B1674536), a commonly used FP agonist. nih.govtandfonline.com

Further research is needed to explore its utility in:

Different Ethnicities: While studies have included Japanese and Caucasian subjects, broader investigations across more diverse ethnic groups are needed to identify any potential differences in response or tolerability. tandfonline.com

Specific Glaucoma Subtypes: Deeper investigation into its effects on less common forms of open-angle glaucoma could expand its clinical applications. A meta-analysis has confirmed its efficacy in POAG, NTG, and OHT. skh.org.tw

Patients with Comorbidities: Evaluating its performance in patients with concurrent ocular or systemic conditions is important for real-world clinical practice.

Identification of Predictive Biomarkers for Treatment Response

Not all patients respond equally to glaucoma medications. Identifying predictive biomarkers for treatment response to this compound could enable a more personalized approach to therapy. A study on NTG patients found that a significant percentage were non-responders, defined as having less than a 10% reduction in baseline IOP. iu.edunih.gov

Potential areas of investigation for biomarkers include:

Genetic Markers: Exploring genetic variations in the EP2 receptor or related signaling pathways that may influence drug efficacy.

Ocular Characteristics: Investigating baseline ocular characteristics, such as corneal thickness or aqueous outflow facility, that might predict a favorable response.

Biochemical Markers in Aqueous Humor: Analyzing the composition of aqueous humor for proteins or other molecules that correlate with IOP reduction. The development of advanced imaging and molecular analysis techniques may aid in identifying patients most likely to benefit from this therapy. researchgate.netmdpi.com

Exploration of Novel Indications and Therapeutic Applications

The unique mechanism of action of this compound opens the door to potential applications beyond its current indication for lowering IOP. The EP2 receptor is involved in various physiological processes, suggesting broader therapeutic possibilities.

Future research could explore:

Neuroprotection: Investigating whether selective EP2 receptor agonism has direct neuroprotective effects on retinal ganglion cells, independent of its IOP-lowering effect. This is a critical unmet need in glaucoma treatment.

Ocular Inflammatory Conditions: Given the role of prostaglandins (B1171923) in inflammation, the selective nature of omidenepag could be explored for modulating inflammatory responses in certain ocular diseases.

Combination Therapies: Further studies are needed to evaluate its additive effects when used in combination with other classes of IOP-lowering drugs to achieve lower target pressures. dovepress.comtandfonline.com

Further Mechanistic Elucidation of Selective EP2 Receptor Agonism

This compound is a prodrug that is hydrolyzed in the eye to its active metabolite, omidenepag. drugbank.comarvojournals.org Omidenepag is a selective agonist for the EP2 receptor, which, upon activation, is thought to increase intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, leading to relaxation of tissues in the trabecular meshwork and ciliary body and enhancing aqueous humor outflow. drugbank.comdovepress.com

While the primary mechanism is understood, further research can provide a more detailed picture:

Downstream Signaling Pathways: A deeper understanding of the specific signaling cascades activated by EP2 receptor agonism in the trabecular meshwork and ciliary body could reveal additional therapeutic targets. plos.org

Effects on Extracellular Matrix: Studies have shown that omidenepag can downregulate the expression of certain collagen genes in human trabecular meshwork cells, which may contribute to reduced outflow resistance. plos.org Further investigation into its effects on the extracellular matrix is warranted.

Comparison with other Prostanoid Receptors: Continued research comparing the cellular and tissue effects of selective EP2 agonism versus FP and other prostanoid receptor activation will further clarify its unique profile. arvojournals.orgmdpi.com

Table 2: Binding Affinity and Agonist Activity of Omidenepag

CompoundReceptorBinding Affinity (Ki, nM)Agonist Activity (EC50, nM)
OmidenepagEP23.68.3
OmidenepagEP1, FPNo significant effectsNo significant effects

Data from DrugBank and other pharmacological studies. drugbank.comeyewiki.org

Strategies for Enhancing Patient Adherence and Persistence

Poor adherence to medication is a major barrier to successful glaucoma management. dovepress.combmj.com While this compound's once-daily dosing is favorable for adherence, strategies to further enhance it are still valuable. tandfonline.comnih.gov

Future efforts could include:

Patient Education: Developing targeted educational materials that explain the unique mechanism of this compound and its potential benefits, such as the lower risk of certain side effects like PAP, may improve motivation and adherence. researchgate.netsanten.com

Formulation Development: Investigating novel drug delivery systems, such as sustained-release formulations or drug-eluting contact lenses, could reduce the burden of daily eye drop instillation. researchgate.net

Real-World Evidence Studies: Analyzing large-scale data on patient persistence with this compound compared to other glaucoma therapies can provide insights into real-world adherence patterns and factors that influence them. bmj.com

Q & A

Q. What is the mechanism of action of omidenepag isopropyl, and how does its selective EP2 receptor agonism differentiate it from prostaglandin analogs?

this compound acts as a selective EP2 receptor agonist, lowering intraocular pressure (IOP) by enhancing aqueous humor outflow through the trabecular meshwork and uveoscleral pathways. Unlike prostaglandin analogs (e.g., latanoprost), which primarily target the FP receptor, omidenepag avoids prostaglandin-associated side effects like periorbital fat atrophy and eyelash changes. Methodologically, receptor selectivity is confirmed via competitive binding assays (measuring IC50 values) and functional cAMP assays to evaluate EP2-specific activation .

Q. How does the efficacy of this compound compare to prostaglandin analogs in lowering IOP across different glaucoma subtypes?

Phase 3 trials demonstrate that this compound achieves comparable IOP reduction (mean 4–6 mmHg from baseline) to latanoprost in primary open-angle glaucoma (POAG) and ocular hypertension. For normal-tension glaucoma (NTG), studies report a 12–15% IOP reduction. Researchers should design head-to-head trials with stratified randomization by glaucoma subtype and use mixed-effects models to adjust for baseline IOP variability .

Q. What are the most frequently reported adverse effects of this compound, and how should they be monitored in clinical studies?

Conjunctival hyperemia (15–20% incidence) and transient visual disturbances (2–5%) are common. Adverse effects are quantified using standardized grading scales (e.g., hyperemia scores) and patient-reported outcomes. In trials, daily diaries and slit-lamp examinations at biweekly intervals during the first month are recommended to capture early tolerability issues .

Advanced Research Questions

Q. How can researchers address selection bias and confounding factors in retrospective studies evaluating this compound persistence?

Retrospective analyses often suffer from confounding by indication (e.g., preferential prescribing to pseudophakic patients). To mitigate bias, use propensity score matching to balance covariates like age, baseline IOP, and prior surgeries. Sensitivity analyses, such as inverse probability weighting, can further validate findings. Long-term prospective cohorts with predefined inclusion criteria are ideal for persistence studies .

Q. What methodological approaches are effective in identifying and managing non-responders to this compound in clinical trials?

Define non-response as <10% IOP reduction from baseline. In trials, pre-stratify patients by risk factors (e.g., male gender, high baseline IOP) and employ adaptive designs allowing dose escalation or adjunctive therapy for non-responders. Post-hoc analyses using logistic regression can identify predictors of non-response, such as genetic polymorphisms in EP2 receptor pathways .

Q. How does the prodrug design of this compound influence corneal penetration and bioavailability?

The isopropyl ester moiety enhances lipophilicity, facilitating corneal penetration. In vitro models (e.g., excised rabbit corneas) and HPLC-based pharmacokinetic studies quantify conversion rates to the active metabolite, omidenepag. Comparative studies with structural analogs (e.g., taprenepag) can optimize esterase-mediated activation profiles .

Q. What statistical methods resolve contradictions in correlating adverse effects like conjunctival hyperemia with other medications?

Conflicting correlations (e.g., weak Spearman vs. moderate Pearson coefficients) arise from nonlinear relationships. Use multivariate regression adjusting for covariates like dosing frequency. Machine learning techniques (e.g., random forests) can identify interaction effects between omidenepag and adjunctive drugs (e.g., ripasudil) .

Q. How should cross-study efficacy comparisons account for heterogeneity in trial designs and patient populations?

Meta-analyses using random-effects models are preferred due to variability in study designs (e.g., phase 2 vs. phase 3). Stratify by key variables: follow-up duration (e.g., 3 vs. 12 months), glaucoma subtype, and monotherapy vs. adjunctive use. Tools like GRADE assess evidence quality, while funnel plots detect publication bias .

Q. What in vitro and ex vivo models are optimal for studying this compound’s effects on trabecular meshwork contractility?

Human trabecular meshwork cells (HTMCs) in 3D culture systems can simulate outflow dynamics. Measure changes in cell stiffness via atomic force microscopy and evaluate actin cytoskeleton remodeling using immunofluorescence. Ex vivo perfused anterior segments provide translational insights into pressure-dependent outflow facilitation .

Q. How can pharmacokinetic/pharmacodynamic (PK/PD) modeling improve dosing regimens for this compound?

Population PK/PD models integrating corneal absorption rates and EP2 receptor saturation curves optimize dosing intervals. Non-linear mixed-effects modeling (NONMEM) of IOP trajectories from phase 2 trials can predict sustained efficacy with once-daily dosing, minimizing peak-trough fluctuations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.